2-Bromo-5-trifluoromethylbenzenethiol
Overview
Description
2-Bromo-5-trifluoromethylbenzenethiol is an organic compound with the molecular formula C7H4BrF3S. It is characterized by a bromine atom and a trifluoromethyl group attached to a benzene ring, which is further substituted with a thiol group. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-trifluoromethylbenzenethiol can be synthesized through several methods. One common approach involves the bromination of 5-trifluoromethylbenzenethiol using bromine in the presence of a suitable catalyst, such as iron(III) bromide. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production rate and the specific requirements of the synthesis process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium thiolate (NaSCH3) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of 2-Bromo-5-trifluoromethylbenzenethiol can yield corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can produce the corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving thiol-reactive compounds.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Bromo-5-trifluoromethylbenzenethiol exerts its effects depends on the specific application. In general, the compound interacts with molecular targets through its thiol group, which can form covalent bonds with other molecules. The trifluoromethyl group enhances the compound's stability and reactivity, making it suitable for various chemical transformations.
Molecular Targets and Pathways Involved:
Thiol-reactive Enzymes: The thiol group can interact with thiol-reactive enzymes, leading to the inhibition or activation of specific biochemical pathways.
Redox Reactions: The compound can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
2-Chloro-5-trifluoromethylbenzenethiol
2-Iodo-5-trifluoromethylbenzenethiol
2-Bromo-4-trifluoromethylbenzenethiol
2-Bromo-6-trifluoromethylbenzenethiol
Properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)benzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3S/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVCDJUEVOLNEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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